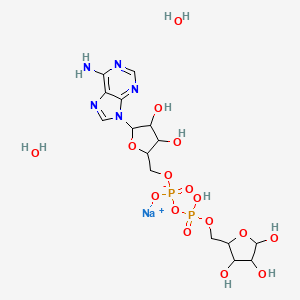
Adenosine 5'-diphosphoribose (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphoribose (sodium) is a nicotinamide adenine nucleotide (NAD+) metabolite. It is known for its role as a potent intracellular calcium-permeable cation transient receptor potential melastatin 2 (TRPM2) channel activator. This compound also enhances autophagy, a cellular degradation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphoribose (sodium) can be synthesized through enzymatic and synthetic chemical methods. The enzymatic synthesis involves the use of chemicals to catalyze the breakdown of NAD+ or related precursors, yielding adenosine 5’-diphosphoribose (sodium) as a product .
Industrial Production Methods
Industrial production methods for adenosine 5’-diphosphoribose (sodium) typically involve large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the use of specific enzymes that catalyze the conversion of NAD+ to adenosine 5’-diphosphoribose (sodium) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-diphosphoribose (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of adenosine 5’-diphosphoribose (sodium) can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Adenosine 5’-diphosphoribose (sodium) exerts its effects by activating TRPM2 channels. This activation is induced by the binding of adenosine 5’-diphosphoribose (sodium) to the cytosolic C-terminal NudT9-homology domain of TRPM2. This binding controls the entry of cations such as calcium, sodium, and potassium through the plasma membrane channel . Additionally, the compound enhances autophagy by promoting calcium elevation through extracellular calcium influx and lysosomal calcium release .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-diphosphate (sodium): This compound is involved in energy storage and nucleic acid metabolism.
Cyclic adenosine diphosphate-ribose: This compound is involved in calcium signaling and has similar functions to adenosine 5’-diphosphoribose (sodium).
Uniqueness
Adenosine 5’-diphosphoribose (sodium) is unique due to its potent activation of TRPM2 channels and its role in enhancing autophagy. Its ability to regulate intracellular calcium levels and its involvement in DNA repair and apoptosis signaling make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H26N5NaO16P2 |
|---|---|
Molecular Weight |
617.33 g/mol |
IUPAC Name |
sodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methoxy]phosphoryl] phosphate;dihydrate |
InChI |
InChI=1S/C15H23N5O14P2.Na.2H2O/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6;;;/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18);;2*1H2/q;+1;;/p-1 |
InChI Key |
VINRBWGQACFCEG-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















